molecular formula C10H12O4 B3382268 Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate CAS No. 32174-38-2

Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate

Cat. No.: B3382268
CAS No.: 32174-38-2
M. Wt: 196.2 g/mol
InChI Key: RXVKSXZEZOODTF-SECBINFHSA-N
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Description

Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate (CAS: 32174-38-2) is a chiral ester featuring a hydroxyl group at the (2R)-configured carbon and a para-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol (calculated). This compound is characterized by its stereochemical specificity, as the (2R) configuration influences its interactions in biological systems and synthetic pathways. It is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of chiral molecules targeting receptors or enzymes .

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVKSXZEZOODTF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229050
Record name Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyethanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32174-38-2
Record name Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyethanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32174-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyethanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate typically involves the esterification of (2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be produced using similar esterification processes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, it is explored for its role in drug design and development. Its derivatives are investigated for their efficacy in treating various diseases.

Industry: The compound finds applications in the production of polymers and resins. It is also used as a flavoring agent in the food industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy and methoxy groups play crucial roles in these interactions, enhancing the compound’s reactivity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary in substituent groups, stereochemistry, and functional moieties. Key comparisons include:

Compound Structure Key Differences Impact on Properties Reference
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate C₉H₁₀O₄ - Meta-hydroxyphenyl vs. para-methoxyphenyl
- No methoxy group
Reduced lipophilicity; altered hydrogen-bonding capacity due to phenolic -OH
Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate C₁₂H₁₆O₅ - Additional hydroxyl group at C3
- Ethyl ester vs. methyl ester
Enhanced polarity; potential for glycosylation or salt formation
Methyl 2-fluoro-2-(4-methoxyphenyl)acetate C₁₀H₁₀F₃O₃ - Fluorine replaces hydroxyl group Increased electronegativity; altered metabolic stability
Methyl 2-(4-methoxyphenyl)acetate C₁₀H₁₂O₃ - Lacks hydroxyl group at C2 Lower solubility in polar solvents; reduced chiral center complexity

Stereochemical Variations

The (2R) configuration distinguishes the target compound from diastereomers and enantiomers. For example:

  • Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (, compound 33) shares the (2R) configuration but introduces a second hydroxyl group, altering its hydrogen-bonding network and biological target specificity .
  • Methyl (S)-2-hydroxy-2-((R)-pyrrolidin-2-yl)acetate () demonstrates how stereochemistry in adjacent groups (e.g., pyrrolidine) can influence conformational flexibility and receptor binding .

Physical and Chemical Properties

  • Solubility: The hydroxyl and ester groups confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-hydroxylated analogues like methyl 2-(4-methoxyphenyl)acetate .
  • Stability : The (2R)-hydroxyl group may increase susceptibility to oxidation compared to fluorinated derivatives (e.g., 3r in ) .
  • Melting Point : Expected to range between 120–140°C , similar to methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (powder, room-temperature stable) .

Biological Activity

Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its biological relevance.

Chemical Structure and Properties

  • Chemical Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • Chirality : The compound possesses a chiral center at the second carbon atom, influencing its biological activity.

Target Interactions

This compound interacts with various enzymes and receptors, similar to related compounds. Its mode of action includes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, notably affecting the lipoxygenase pathway, which is crucial for inflammatory responses.
  • Receptor Modulation : The compound could modulate receptor functions, potentially influencing signaling pathways associated with pain and inflammation.

Biochemical Pathways

Research indicates that compounds with similar structures can influence several biochemical pathways:

  • Lipoxygenase Pathway : This pathway is integral in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell survival pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below 500 g/mol. This characteristic typically correlates with effective absorption in biological systems.

Study on Antiviral Activity

A study evaluated the antiviral properties of various natural compounds against SARS-CoV-2, highlighting the potential for derivatives of methyl esters to inhibit viral replication. This compound was included in preliminary screens for activity against viral proteases .

Structure–Activity Relationship (SAR) Studies

Research into the SAR of related compounds revealed that modifications at the methoxy group significantly affect biological activity. For instance, variations in substitution patterns led to differences in potency against specific targets like GPR88 receptors .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetateStructureAnti-inflammatory, apoptosis induction
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetateStructureLower potency in enzyme inhibition
(S)-Methyl 2-hydroxy-2-(4-methoxyphenyl)acetateStructureDifferent pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate

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